![molecular formula C11H10N4 B2826618 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 351357-40-9](/img/structure/B2826618.png)

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

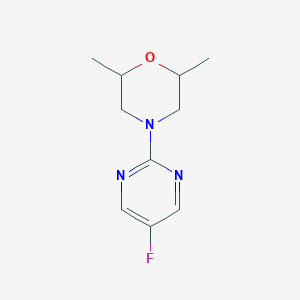

8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is a biochemical used for proteomics research . It has a molecular formula of C11H10N4 and a molecular weight of 198.22 .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]quinoline derivatives involves various methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . In a study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis

The molecular structure of this compound is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]quinoline derivatives are complex and can involve various steps such as condensation, hydrolysis, cyclization, and substitution .Physical and Chemical Properties Analysis

This compound has a molecular weight of 198.22 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Anti-Inflammatory Applications Research on pyrazolo[4,3-c]quinoline derivatives, including 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine, has shown potential anti-inflammatory effects. These compounds inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating significant anti-inflammatory activity. Important features contributing to this effect include the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression, suggesting a promising avenue for anti-inflammatory drug development (Tseng et al., 2018).

Cytotoxic Activity Compounds related to this compound have been evaluated for their cytotoxic activities. Specifically, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities, have shown potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia, indicating potential applications in cancer therapy (Deady et al., 2003).

Acetylcholinesterase Inhibition and Antioxidant Properties Some derivatives exhibit non-hepatotoxic, selective acetylcholinesterase inhibition, and potent antioxidant properties. This indicates potential applications in treating neurodegenerative diseases, such as Alzheimer’s disease. For instance, specific imidazopyranotacrines have been identified as moderately potent acetylcholinesterase inhibitors and very potent antioxidants (Boulebd et al., 2016).

Antimicrobial Agents Pyrazolo[3,4-d]pyrimidine derivatives have shown promising results as antimicrobial agents. The synthesized compounds exhibit antibacterial and antifungal activities, providing a basis for the development of new antimicrobial drugs (Holla et al., 2006).

IGF-1R Inhibitors Quinolinyl-derived imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of the insulin-like growth factor-I receptor (IGF-1R), showing significant antitumor activity. This suggests potential applications in cancer treatment, highlighting the importance of structural optimization for enhancing therapeutic efficacy (Mulvihill et al., 2008).

Orientations Futures

The future directions of research on 8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine and related compounds could involve further exploration of their potential as fluorescent sensors and biologically active compounds . Additionally, their potential for treatment of various health threats could be explored .

Propriétés

IUPAC Name |

8-methyl-2H-pyrazolo[3,4-b]quinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-6-3-2-4-7-5-8-10(12)14-15-11(8)13-9(6)7/h2-5H,1H3,(H3,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLGAUSAWJASGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC3=C(NN=C3N=C12)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-(2-pyridinyl)acetonitrile](/img/structure/B2826537.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2826538.png)

![2-[1-(2-cyano-3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}phenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2826547.png)

![4-[(1,3-Dioxo-5-benzo[de]isoquinolinyl)sulfonylamino]benzoic acid](/img/structure/B2826548.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2826551.png)

![Methyl 2-[5,7-dimethyl-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2826558.png)